Iron tributanolate
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Overview
Description
Iron tributanolate is an organometallic compound with the chemical formula Fe(C₄H₉O)₃ It is a coordination complex where iron is bonded to three butanolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron tributanolate can be synthesized through the reaction of iron(III) chloride with sodium butanolate in an anhydrous environment. The reaction typically proceeds as follows: [ \text{FeCl}_3 + 3 \text{NaOC}_4\text{H}_9 \rightarrow \text{Fe(OC}_4\text{H}_9\text{)}_3 + 3 \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of iron salts and alkoxides under controlled conditions to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron center is oxidized from Fe(III) to higher oxidation states.
Reduction: The compound can also be reduced under specific conditions, leading to the formation of lower oxidation state iron complexes.
Substitution: Ligand substitution reactions are common, where the butanolate ligands can be replaced by other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various alkoxides or other ligands can be introduced to replace the butanolate ligands.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New iron complexes with different ligands.
Scientific Research Applications
Iron tributanolate has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is explored for its potential in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for iron-containing biomolecules and therapeutic agents.
Industry: It is used in the preparation of iron-based coatings and as a precursor for other iron compounds.
Mechanism of Action
The mechanism of action of iron tributanolate involves the coordination of the butanolate ligands to the iron center, which influences the reactivity and stability of the compound. The iron center can participate in various catalytic cycles, facilitating reactions through electron transfer and coordination with substrates.
Comparison with Similar Compounds
Iron(III) acetylacetonate: Another iron complex with acetylacetonate ligands.
Iron(III) isopropoxide: An iron complex with isopropoxide ligands.
Iron(III) ethoxide: An iron complex with ethoxide ligands.
Uniqueness: Iron tributanolate is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other iron alkoxides. The butanolate ligands provide a balance between steric hindrance and electronic effects, making it suitable for specific catalytic and material applications.
Properties
CAS No. |
7360-47-6 |
---|---|
Molecular Formula |
C12H27FeO3 |
Molecular Weight |
275.19 g/mol |
IUPAC Name |
butan-1-olate;iron(3+) |
InChI |
InChI=1S/3C4H9O.Fe/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI Key |
SFVJVIQIWGMENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Fe+3] |
Origin of Product |
United States |
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